6,6',6''-(2,4,6-Trimethylbenzene-1,3,5-triyl)tris(1,3,5-triazine-2,4-diamine)
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Overview
Description
6,6’,6’'-(2,4,6-Trimethylbenzene-1,3,5-triyl)tris(1,3,5-triazine-2,4-diamine) is a complex organic compound with a unique structure that includes three triazine rings connected to a central trimethylbenzene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’,6’'-(2,4,6-Trimethylbenzene-1,3,5-triyl)tris(1,3,5-triazine-2,4-diamine) typically involves the reaction of 2,4,6-trimethylbenzene-1,3,5-triyl trichloride with 1,3,5-triazine-2,4-diamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
6,6’,6’'-(2,4,6-Trimethylbenzene-1,3,5-triyl)tris(1,3,5-triazine-2,4-diamine) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The triazine rings can undergo nucleophilic substitution reactions, where nucleophiles replace one of the hydrogen atoms on the triazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazine derivatives with additional oxygen-containing functional groups, while reduction may produce partially or fully reduced triazine rings.
Scientific Research Applications
6,6’,6’'-(2,4,6-Trimethylbenzene-1,3,5-triyl)tris(1,3,5-triazine-2,4-diamine) has several scientific research applications:
Medicine: Investigated for its potential use in anticancer and antimicrobial agents.
Industry: Utilized in the production of advanced materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 6,6’,6’'-(2,4,6-Trimethylbenzene-1,3,5-triyl)tris(1,3,5-triazine-2,4-diamine) involves its interaction with molecular targets through its triazine rings. These rings can form coordination complexes with metal ions, which can then interact with biological molecules or catalyze specific reactions. The pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tris(4-aminophenyl)-1,3,5-triazine: Similar structure but with different substituents on the triazine rings.
2,4,6-Tris(4-formylphenyl)-1,3,5-triazine: Contains formyl groups instead of amino groups, leading to different reactivity and applications.
Uniqueness
6,6’,6’'-(2,4,6-Trimethylbenzene-1,3,5-triyl)tris(1,3,5-triazine-2,4-diamine) is unique due to its combination of a trimethylbenzene core with three triazine rings, providing a rigid and stable structure that is useful in various applications. Its ability to form coordination complexes with metal ions makes it particularly valuable in the synthesis of MOFs and other advanced materials.
Properties
Molecular Formula |
C18H21N15 |
---|---|
Molecular Weight |
447.5 g/mol |
IUPAC Name |
6-[3,5-bis(4,6-diamino-1,3,5-triazin-2-yl)-2,4,6-trimethylphenyl]-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C18H21N15/c1-4-7(10-25-13(19)31-14(20)26-10)5(2)9(12-29-17(23)33-18(24)30-12)6(3)8(4)11-27-15(21)32-16(22)28-11/h1-3H3,(H4,19,20,25,26,31)(H4,21,22,27,28,32)(H4,23,24,29,30,33) |
InChI Key |
VEHCWRYTLQSCQP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1C2=NC(=NC(=N2)N)N)C)C3=NC(=NC(=N3)N)N)C)C4=NC(=NC(=N4)N)N |
Origin of Product |
United States |
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